4-(Bromomethyl)pyrrolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO/c6-2-4-1-5(8)7-3-4/h4H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOBYBZHCXBRGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945671-51-2 | |
| Record name | 4-(bromomethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic and Structural Elucidation Methods for 4 Bromomethyl Pyrrolidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, spin-spin coupling, and through-space or through-bond correlations, a complete structural assignment of 4-(Bromomethyl)pyrrolidin-2-one can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of this compound, each unique proton or group of equivalent protons will produce a distinct signal. The chemical shift (δ) of these signals is influenced by the electronic environment of the protons.
The pyrrolidinone ring contains several protons. The N-H proton of the lactam is expected to appear as a broad singlet, typically in the downfield region of the spectrum. The protons on the carbon atoms of the pyrrolidinone ring (at positions 3, 4, and 5) will exhibit complex splitting patterns due to their proximity and coupling to each other. The proton at C4, being attached to a chiral center, will couple with the adjacent protons at C3 and the bromomethyl group, resulting in a multiplet. The diastereotopic protons at C3 and C5 will also show distinct signals and coupling patterns. The bromomethyl group (CH₂Br) protons are expected to appear as a doublet due to coupling with the proton at C4.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 (NH) | 7.5 - 8.5 | br s | - |
| H-3 | 2.2 - 2.6 | m | - |
| H-4 | 2.7 - 3.1 | m | - |
| H-5 | 3.2 - 3.6 | m | - |
| CH₂Br | 3.5 - 3.8 | d | ~6-8 |
Note: The chemical shifts are predictions based on typical values for similar structural motifs. The exact values can vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and the electronegativity of the atoms attached to it.
The carbonyl carbon (C=O) of the lactam ring is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. The carbon atom bonded to the bromine (C-Br) will also be deshielded and appear at a characteristic chemical shift. The other carbon atoms of the pyrrolidinone ring will have signals in the aliphatic region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | 175 - 180 |
| C-3 | 30 - 40 |
| C-4 | 35 - 45 |
| C-5 | 40 - 50 |
| CH₂Br | 30 - 40 |
Note: These are predicted chemical shifts based on known data for pyrrolidinone and brominated alkane structures. libretexts.org The peak for the carbon attached to bromine might overlap with other aliphatic carbons.
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks between the proton at C4 and the protons of the CH₂Br group, as well as between the protons on the pyrrolidinone ring (H-3, H-4, and H-5), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of each carbon signal based on the chemical shift of the proton attached to it. For example, the signal for the CH₂Br protons in the ¹H NMR spectrum would correlate with the signal for the CH₂Br carbon in the ¹³C NMR spectrum.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy Applications
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to different functional groups.
For this compound, key characteristic absorption bands would include:
A strong, sharp absorption band for the carbonyl (C=O) stretching of the lactam ring, typically appearing around 1680-1700 cm⁻¹.
A broad absorption band for the N-H stretching vibration of the lactam, usually in the region of 3200-3400 cm⁻¹.
C-H stretching vibrations for the aliphatic CH and CH₂ groups in the ring and the bromomethyl group, appearing just below 3000 cm⁻¹.
The C-Br stretching vibration, which is expected to appear in the fingerprint region, typically between 500 and 700 cm⁻¹.
Predicted FT-IR Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Lactam) | Stretch | 3200 - 3400 (broad) |
| C=O (Lactam) | Stretch | 1680 - 1700 (strong, sharp) |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C-Br | Stretch | 500 - 700 |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the C-Br stretching vibration would likely produce a more intense and easily identifiable signal compared to its FT-IR absorption. The symmetric stretching of the pyrrolidinone ring would also be observable. While the polar C=O and N-H bonds would be present, they are often weaker in Raman spectra compared to FT-IR. The combination of both FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be essential for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), it is possible to determine the precise molecular formula. For this compound (C₅H₈BrNO), the expected monoisotopic mass would be calculated and compared to the experimental value. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a near 1:1 natural abundance. This results in two peaks in the mass spectrum separated by approximately 2 Da, with nearly equal intensity for the molecular ion ([M]⁺) and any bromine-containing fragments.
A hypothetical HRMS data table would look as follows:
| Adduct | Theoretical m/z | Measured m/z | Mass Difference (ppm) |
| [M+H]⁺ (⁷⁹Br) | 177.9862 | Data not available | Data not available |
| [M+H]⁺ (⁸¹Br) | 179.9842 | Data not available | Data not available |
| [M+Na]⁺ (⁷⁹Br) | 199.9681 | Data not available | Data not available |
| [M+Na]⁺ (⁸¹Br) | 201.9661 | Data not available | Data not available |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components of a mixture. For this compound, GC-MS would be the method of choice for assessing its purity. A sample would be vaporized and passed through a capillary column, where separation occurs based on the compound's volatility and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection.
A typical GC-MS analysis for purity would yield a chromatogram showing a major peak corresponding to this compound and potentially minor peaks indicating impurities. The retention time of the major peak would be characteristic of the compound under the specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). The mass spectrum of the main peak would be recorded and compared against a library or analyzed for its characteristic fragmentation pattern to confirm the identity of the compound. The percentage purity can be estimated by comparing the area of the main peak to the total area of all peaks in the chromatogram.
A sample data table from a hypothetical GC-MS purity analysis is presented below:
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | Data not available | Data not available | Impurity 1 |
| 2 | Data not available | Data not available | This compound |
| 3 | Data not available | Data not available | Impurity 2 |
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.
Single-Crystal X-ray Diffraction (SC-XRD) Studies
To perform Single-Crystal X-ray Diffraction (SC-XRD), a suitable single crystal of this compound would need to be grown. This crystal would then be irradiated with a focused X-ray beam, and the resulting diffraction pattern would be collected. Analysis of this pattern allows for the generation of a three-dimensional electron density map, from which the positions of the atoms in the crystal lattice can be determined.
For this compound, which possesses a chiral center at the 4-position of the pyrrolidinone ring, SC-XRD would be the definitive method to establish its absolute configuration (R or S). This is typically achieved through the analysis of anomalous dispersion effects, especially given the presence of the relatively heavy bromine atom. The analysis would also reveal the conformation of the five-membered ring and the orientation of the bromomethyl substituent in the solid state.
A summary of crystallographic data that would be obtained from an SC-XRD experiment is shown in the following table:
| Parameter | Value |
| Chemical Formula | C₅H₈BrNO |
| Formula Weight | 178.03 |
| Crystal System | Data not available |
| Space Group | Data not available |
| a, b, c (Å) | Data not available |
| α, β, γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
| R-factor | Data not available |
| Flack Parameter | Data not available |
Reactivity and Mechanistic Investigations of 4 Bromomethyl Pyrrolidin 2 One
Nucleophilic Substitution Reactions Involving the Bromomethyl Moiety
The bromine atom in the bromomethyl group of 4-(bromomethyl)pyrrolidin-2-one is a good leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles. This reactivity is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds.
Alkylation and Arylation Reactions
The bromomethyl group readily undergoes alkylation and arylation reactions. In these processes, carbanions or other carbon-centered nucleophiles displace the bromide ion, forming a new carbon-carbon bond. This type of reaction is fundamental in extending the carbon skeleton of the pyrrolidinone core. For instance, the reaction with organocuprates or Grignard reagents in the presence of a suitable catalyst can introduce a variety of alkyl and aryl substituents at the 4-position.
Heteroatom Nucleophilic Attack (e.g., N-, O-, S-nucleophiles)
A wide range of heteroatom nucleophiles can react with this compound. The bromomethyl group can form covalent bonds with nucleophilic sites in molecules like proteins and enzymes, which can lead to the inhibition of their activity.
Nitrogen Nucleophiles: Amines, amides, and other nitrogen-containing compounds can displace the bromide to form new C-N bonds. This is a common strategy for synthesizing various substituted aminomethylpyrrolidinones.
Oxygen Nucleophiles: Alcohols and phenols, typically in the presence of a base, can react to form ethers. Carboxylates can also serve as oxygen nucleophiles to produce esters.
Sulfur Nucleophiles: Thiols and thiophenols are effective nucleophiles for displacing the bromide, leading to the formation of thioethers.
These nucleophilic substitution reactions are often carried out under standard conditions, such as in a polar aprotic solvent, and may be facilitated by the addition of a non-nucleophilic base to neutralize the HBr generated.
Intramolecular Cyclization Reactions Promoted by the Bromomethyl Group
The presence of both an electrophilic bromomethyl group and a nucleophilic center within the same molecule can lead to intramolecular cyclization, resulting in the formation of bicyclic structures. repec.orgresearchgate.net For example, if the nitrogen of the pyrrolidinone ring is deprotonated, it can act as an internal nucleophile, attacking the bromomethyl carbon to form a bicyclic system. The feasibility and outcome of such cyclizations depend on factors like ring strain in the transition state and the final product. The formation of five- or six-membered rings is generally favored. These types of reactions are valuable for creating constrained and structurally complex molecules. beilstein-journals.orgnih.gov
Rearrangement Reactions and Bond Reorganization Pathways
Under certain conditions, reactions involving this compound can be accompanied by molecular rearrangements. masterorganicchemistry.comuchicago.edu These rearrangements often proceed through carbocationic intermediates, which can be generated, for example, under solvolysis conditions or in the presence of a Lewis acid. Once formed, the carbocation can undergo hydride or alkyl shifts to form a more stable carbocation before being trapped by a nucleophile. masterorganicchemistry.com The specific rearrangement pathway is dictated by the relative stabilities of the possible carbocationic intermediates.
Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies
Understanding the precise mechanism of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.
Kinetic Studies: By measuring the rate of reaction as a function of reactant concentrations, the rate law can be determined. This provides insight into the molecularity of the rate-determining step. For nucleophilic substitution reactions, kinetic data can help distinguish between SN1 and SN2 pathways. masterorganicchemistry.commasterorganicchemistry.com An SN2 mechanism is characterized by a second-order rate law, dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com Conversely, an SN1 mechanism exhibits a first-order rate law, dependent only on the substrate concentration. lumenlearning.com
Isotopic Labeling: The use of isotopes, such as deuterium, can provide further mechanistic details through the measurement of kinetic isotope effects (KIEs). nih.govyoutube.com For example, the absence of a primary KIE when a C-H bond adjacent to the reaction center is replaced with a C-D bond would suggest that this bond is not broken in the rate-determining step. Inverse KIEs have also been observed in certain reactions, providing further mechanistic insights. nih.gov
Stereochemical Outcomes of Reactions and Stereoselectivity
When the starting material is chiral, the stereochemical outcome of a reaction is of paramount importance. lumenlearning.comuou.ac.inyoutube.com For this compound, the carbon to which the bromomethyl group is attached is a stereocenter.
SN2 Reactions: If the nucleophilic substitution proceeds via an SN2 mechanism, it will occur with inversion of configuration at the chiral center. masterorganicchemistry.com This is a consequence of the backside attack of the nucleophile. masterorganicchemistry.com
SN1 Reactions: An SN1 reaction, proceeding through a planar carbocation intermediate, would be expected to lead to a racemic or near-racemic mixture of products, as the nucleophile can attack from either face of the carbocation with roughly equal probability. lumenlearning.com
Diastereoselectivity: In cases where a new stereocenter is formed during the reaction, the formation of diastereomers is possible. The relative amounts of the diastereomers formed (the diastereoselectivity) will depend on the relative energies of the diastereomeric transition states. nih.gov
The stereochemical course of a reaction can be influenced by various factors, including the nature of the substrate, the nucleophile, the solvent, and the reaction temperature. youtube.com
Synthetic Applications of 4 Bromomethyl Pyrrolidin 2 One As a Chemical Building Block
Utilization in the Synthesis of Complex Organic Molecules
The unique structural features of 4-(bromomethyl)pyrrolidin-2-one make it a sought-after precursor for the synthesis of intricate organic molecules, particularly those with relevance in medicinal chemistry.
Precursor for Advanced Heterocyclic Systems
The reactivity of the bromomethyl group provides a convenient handle for the construction of fused and spirocyclic heterocyclic systems. The intramolecular cyclization of derivatives of this compound is a powerful strategy for accessing novel ring systems. For instance, multicomponent reactions involving the in situ generation of azomethine ylides from aldehydes and amino acids can react with various dipolarophiles to create complex pyrrolidine-containing scaffolds. While not always starting directly from this compound, these methods highlight the potential for this compound to be incorporated into such reaction schemes to generate diverse heterocyclic libraries.
Furthermore, the synthesis of pyrrolidine-fused heterocycles, such as pyrrolo[2,1-a]isoquinolines, has been achieved through a sequence of N-allylation followed by an intramolecular Heck reaction. Although these examples may not initiate with this compound, they demonstrate established routes to fused systems where it could serve as a valuable precursor.
Key Intermediate in Target-Oriented Synthesis
The application of this compound as a key intermediate is evident in the synthesis of various biologically active molecules. Its ability to introduce a functionalized pyrrolidinone moiety is crucial in the development of therapeutic agents. For example, pyrrolidinone derivatives are integral to the structure of many kinase inhibitors, which are a significant class of anticancer drugs. ed.ac.uk The synthesis of novel 2,4-diaminopyrrolo-[2,3-d]pyrimidines with neuroprotective and antiasthma activity also underscores the importance of the pyrrolidine (B122466) scaffold in drug discovery. nih.gov
A notable example is the synthesis of biologically active natural bromophenols, such as 1-(2,3,6-tribromo-4,5-dihydroxybenzyl)pyrrolidin-2-one. researchgate.net While the synthesis reported starts from a different brominated precursor, it demonstrates a strategy for connecting a substituted benzyl (B1604629) group to the pyrrolidinone nitrogen, a transformation readily achievable from this compound via N-alkylation.
Derivatization Strategies and Functional Group Transformations
The chemical reactivity of this compound allows for a multitude of derivatization strategies, enabling the fine-tuning of its physicochemical properties and the introduction of diverse functionalities.
Modification of the Bromine Atom
The primary site of reactivity in this compound is the carbon-bromine bond. The bromine atom is a good leaving group, making the bromomethyl group susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups.
| Nucleophile | Product | Reaction Conditions |
| Amines | 4-(Aminomethyl)pyrrolidin-2-one derivatives | Varies depending on the amine |
| Thiolates | 4-(Thio-substituted methyl)pyrrolidin-2-one derivatives | Basic conditions |
| Azide (B81097) | 4-(Azidomethyl)pyrrolidin-2-one | Sodium azide in a polar aprotic solvent |
| Cyanide | 4-(Cyanomethyl)pyrrolidin-2-one | Cyanide salt (e.g., KCN) |
These substitution reactions are fundamental in expanding the chemical space accessible from this building block, providing precursors for further transformations or directly yielding compounds with desired biological activities.
Functionalization of the Pyrrolidinone Ring System
Beyond the bromomethyl group, the pyrrolidinone ring itself can be functionalized. The carbon atoms alpha to the carbonyl group and the nitrogen atom are potential sites for modification. For instance, the synthesis of spiro-pyrrolidines can be achieved through various synthetic strategies, often involving cycloaddition reactions. While not always initiating from this compound, these methods demonstrate the potential to construct spirocyclic systems incorporating the pyrrolidinone core.
N-Functionalization of the Pyrrolidinone Nitrogen
The nitrogen atom of the pyrrolidinone ring is a secondary amide and can be functionalized through various reactions, most commonly N-alkylation and N-acylation.
N-Alkylation: The introduction of alkyl or aryl groups on the nitrogen atom can significantly impact the biological activity and physical properties of the resulting molecule. This is typically achieved by deprotonation of the amide nitrogen with a suitable base, followed by reaction with an electrophile. For example, the synthesis of N-benzyl-2-pyrrolidone derivatives has been reported through the reaction of 2-pyrrolidinone (B116388) with benzyl bromide in the presence of a base like potassium hydroxide (B78521) and a phase-transfer catalyst. researchgate.net This methodology is directly applicable to this compound.
N-Acylation and N-Sulfonylation: The nitrogen can also be acylated or sulfonylated to introduce different functional groups. For instance, N-acylated N-substituted sulfonamides have been prepared by reacting N-substituted sulfonamides with acyl halides in the presence of a catalyst. This type of transformation could be applied to the pyrrolidinone nitrogen of this compound to generate a diverse set of derivatives.
Role in Chiral Synthesis
Asymmetric Transformations Initiated by this compound
No specific examples of asymmetric transformations directly initiated by this compound were found in the reviewed literature. The role of a molecule in initiating such transformations typically requires it to possess a chiral center and a reactive functional group that can stereoselectively guide a reaction. While this compound possesses these general features, its efficacy and specific applications in this role are not reported.
Development of Chiral Auxiliaries and Ligands for Catalysis
The development of chiral auxiliaries and ligands often begins with a readily available chiral molecule that can be modified to influence the stereochemical outcome of a reaction. A chiral auxiliary is temporarily incorporated into a substrate to direct a stereoselective transformation, after which it is removed. Chiral ligands coordinate with a metal center to form a catalyst that promotes an asymmetric reaction.
Although the structure of this compound suggests its potential as a precursor for more complex chiral auxiliaries or ligands—for instance, through nucleophilic substitution of the bromide—no specific instances, detailed synthetic procedures, or performance data (such as diastereomeric or enantiomeric excess) for auxiliaries or ligands derived directly from this compound have been documented in the available literature.
Computational Chemistry and Theoretical Studies on 4 Bromomethyl Pyrrolidin 2 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
DFT has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. For a molecule like 4-(Bromomethyl)pyrrolidin-2-one, a DFT study would typically involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.
Electronic Properties: Calculating parameters such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. These are crucial for predicting sites of nucleophilic or electrophilic attack.
Reactivity Descriptors: Using conceptual DFT to calculate global and local reactivity indices like chemical potential, hardness, softness, and the Fukui function to quantify and predict reactivity.
While DFT has been applied to various N-heterocycles to study their reactivity, rsc.orgrsc.org specific data tables of optimized coordinates, orbital energies, or reactivity indices for this compound are not available in the reviewed literature.
Ab Initio Methods for High-Accuracy Energetic Calculations
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. They offer higher accuracy, especially for energetic calculations, but at a greater computational expense. For this compound, these methods would be ideal for:
Thermochemical Data: Accurately calculating heats of formation and reaction energies.
Conformational Analysis: Determining the relative energies of different conformers of the molecule with high precision.
Studies on similar small heterocyclic systems, like β-lactams, have employed ab initio methods to investigate reaction energetics, often including solvent effects to provide a more realistic picture. dntb.gov.uaresearchgate.net However, high-accuracy ab initio energetic data for this compound itself is absent from the literature.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.
Transition State Characterization and Energy Barriers
To understand the kinetics of a reaction involving this compound, such as its reaction with a nucleophile, computational chemists would:
Locate Transition States (TS): Identify the highest energy point along the reaction coordinate.
Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to proceed. This is a key factor in predicting reaction rates.
For example, DFT calculations on the reaction of other pyrrolinone derivatives have successfully identified transition states and calculated activation barriers (ΔG#), explaining observed product selectivity. nih.govbeilstein-journals.org A similar investigation for this compound would be highly valuable but has not been reported.
Solvent Effects on Reaction Pathways
Reactions are typically carried out in a solvent, which can significantly influence reaction mechanisms and rates. Computational models account for this through:
Implicit Solvation Models: Treating the solvent as a continuous medium with a specific dielectric constant.
Explicit Solvation Models: Including individual solvent molecules in the calculation, which is more accurate but computationally intensive.
Research on related lactam hydrolyses and other reactions has shown that including solvent effects is critical for obtaining results that correlate well with experimental observations. dntb.gov.uaresearchgate.net The impact of different solvents on the reactivity of this compound remains an open area for investigation.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods can predict various spectroscopic data, which is invaluable for structure elucidation and for interpreting experimental spectra. For this compound, this would involve:
NMR Spectroscopy: Calculating chemical shifts (¹H and ¹³C) and coupling constants.
Vibrational Spectroscopy (IR and Raman): Computing vibrational frequencies and intensities to help assign peaks in experimental spectra.
Electronic Spectroscopy (UV-Vis): Using methods like Time-Dependent DFT (TD-DFT) to predict electronic excitation energies and oscillator strengths.
The prediction of spectroscopic parameters is a mature field in computational chemistry, researchgate.net with many studies demonstrating the power of DFT in accurately reproducing experimental spectra for a wide range of organic molecules. mdpi.com However, a dedicated computational study predicting the spectroscopic parameters of this compound is not documented.
Conformational Analysis and Stereochemical Relationships
The conformational landscape of this compound is primarily dictated by the puckering of the five-membered pyrrolidinone ring and the rotational freedom of the bromomethyl substituent. The pyrrolidinone ring is not planar and typically adopts envelope or twist conformations to minimize steric strain and torsional interactions.
Theoretical investigations into the parent pyrrolidine (B122466) molecule have shown that the energy differences between various conformers can be subtle, necessitating high-accuracy computational methods. researchgate.netacs.org For this compound, the presence of the substituent at the C4 position introduces additional complexity. The bromomethyl group can exist in either an axial or equatorial position relative to the general plane of the ring.
Key theoretical approaches to this analysis would include:
Ab initio and Density Functional Theory (DFT) Calculations: These methods can be employed to calculate the potential energy surface of the molecule. acs.org By systematically rotating the C4-C(bromomethyl) bond and allowing the ring to relax, a series of conformers can be generated. Subsequent geometry optimization and frequency calculations at a high level of theory (e.g., B3LYP or M06-2X with an extensive basis set like 6-311+G(d,p)) would identify the stable conformers and the transition states connecting them. acs.org
Boltzmann Distribution: The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which relates the population of a state to its energy. researchgate.net This allows for the prediction of the most likely conformation of the molecule under specific conditions.
Illustrative Data for Conformational Analysis:
The following table represents a hypothetical outcome of a DFT study on the conformers of this compound, illustrating the kind of data such a study would produce.
| Conformer | Ring Pucker | Bromomethyl Position | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
| 1 | Envelope (C4-endo) | Equatorial | 0.00 | 75.3 |
| 2 | Envelope (C4-exo) | Axial | 0.85 | 18.2 |
| 3 | Twist (C3-C4) | Equatorial | 1.20 | 6.5 |
This table is for illustrative purposes only and does not represent published experimental or computational data.
The stereochemical relationship between the chiral center at C4 and the orientation of the bromomethyl group is crucial. The (R) and (S) enantiomers of this compound would exhibit identical conformational preferences in an achiral environment, but their interactions with other chiral molecules, such as enzymes, would differ significantly. This stereoselectivity is a key factor in its potential applications. ubaya.ac.id
Molecular Docking and Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ubaya.ac.id For this compound, while specific mechanistic docking studies are not widely reported, its structural motifs are common in molecules designed for biological targets. Theoretical docking studies can provide insight into the types of interactions it might form within a protein's active site.
Methodology for a Theoretical Docking Study:
Target Selection: A protein with a well-defined binding pocket would be selected. For instance, given the reactivity of the bromomethyl group, an enzyme with a nucleophilic residue (like cysteine or histidine) in its active site could be a hypothetical target.
Ligand and Receptor Preparation: The 3D structure of this compound would be generated and its energy minimized. The protein structure, often obtained from the Protein Data Bank, would be prepared by adding hydrogen atoms and assigning partial charges. nih.gov
Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the binding site of the receptor, and various conformations and orientations would be sampled. researchgate.net A scoring function would then estimate the binding affinity for each pose.
Illustrative Docking Results:
The following table provides a hypothetical summary of a docking study of the most stable conformer of this compound into the active site of a hypothetical enzyme.
| Interaction Type | Interacting Residue (Enzyme) | Ligand Atom/Group | Distance (Å) |
| Hydrogen Bond | TYR 82 (OH) | Carbonyl Oxygen (O) | 2.9 |
| Hydrogen Bond | ASN 101 (NH2) | Carbonyl Oxygen (O) | 3.1 |
| Hydrophobic | LEU 78, VAL 103 | Pyrrolidinone Ring | 3.5 - 4.0 |
| Potential Covalent | CYS 25 (SH) | Bromomethyl Carbon (C) | 3.8 |
This table is for illustrative purposes only and does not represent published experimental or computational data.
The results of such a study could reveal key interactions. The lactam carbonyl is a strong hydrogen bond acceptor, a common feature in ligand-protein interactions. scispace.com The pyrrolidinone ring itself can participate in hydrophobic or van der Waals interactions. nih.gov Crucially, the bromomethyl group is an electrophilic center, poised for a nucleophilic attack. A docking study could reveal if it is positioned favorably near a nucleophilic residue in the active site, suggesting a mechanism of covalent inhibition. Molecular dynamics simulations could further be used to assess the stability of these docked poses over time. researchgate.net
While this article outlines a theoretical framework, the actual computational investigation of this compound would yield precise data to guide its synthetic and applicative development in various chemical and pharmaceutical contexts.
Future Research Directions and Emerging Paradigms in 4 Bromomethyl Pyrrolidin 2 One Chemistry
Development of Novel Catalytic Methods for Efficient Synthesis
The synthesis of substituted pyrrolidin-2-ones is an area of intense research, with a continuous drive towards more efficient and selective methods. nih.govacs.org For 4-(bromomethyl)pyrrolidin-2-one, future efforts will likely focus on moving beyond traditional multi-step sequences to more sophisticated catalytic approaches.
One promising avenue is the development of transition-metal-catalyzed C-H activation and functionalization reactions. This would allow for the direct introduction of the bromomethyl group or its precursors onto a pre-formed pyrrolidin-2-one ring, streamlining the synthetic process. Furthermore, catalyst-tuned regio- and enantioselective hydroalkylation reactions, which have been successfully applied to 3-pyrrolines using cobalt and nickel catalysts, could be adapted for the synthesis of chiral 4-substituted pyrrolidinones. organic-chemistry.org
Multicomponent reactions (MCRs) also present a powerful strategy for the rapid assembly of complex pyrrolidinone structures. tandfonline.com Future research could explore novel MCRs that incorporate a bromomethyl-containing building block, allowing for the one-pot synthesis of this compound derivatives. The development of environmentally benign catalysts, such as copper-aluminum mixed oxide nanocomposites, for such reactions would further enhance their appeal. tandfonline.com
A summary of potential catalytic approaches is presented in Table 1.
Table 1: Emerging Catalytic Strategies for this compound Synthesis
| Catalytic Strategy | Potential Advantages | Relevant Research Area |
|---|---|---|
| C-H Activation/Functionalization | Increased step economy, direct installation of functional groups. | Organometallic catalysis |
| Catalyst-Tuned Hydroalkylation | High regioselectivity and enantioselectivity for chiral synthesis. | Asymmetric catalysis organic-chemistry.org |
| Multicomponent Reactions | Rapid construction of molecular complexity from simple precursors. | Green chemistry, diversity-oriented synthesis tandfonline.com |
Exploration of Unconventional Reactivity Modes and Transformations
The reactivity of this compound is dominated by the electrophilic nature of the carbon-bromine bond, making it a prime substrate for nucleophilic substitution reactions. However, future research will likely delve into more unconventional reactivity modes to expand its synthetic utility.
The generation of radical intermediates from the bromomethyl group via halogen atom abstraction is one such area. dntb.gov.ua These halomethyl radicals could participate in a variety of addition reactions with alkenes and other unsaturated systems, opening up new avenues for carbon-carbon bond formation. Photoredox catalysis, in particular, offers a mild and efficient way to generate these radicals and could be a key enabling technology.
Furthermore, the lactam ring itself possesses unique reactivity. While generally stable, the four-membered β-lactam ring is known to be more reactive due to ring strain, a feature that could be explored in the context of the five-membered γ-lactam of this compound. youtube.com Investigations into ring-opening and ring-expansion reactions, potentially triggered by transformations at the bromomethyl group, could lead to novel molecular scaffolds.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are revolutionizing the way molecules are made, offering advantages in terms of safety, scalability, and reaction optimization. acs.orgrsc.orgresearchgate.net The integration of these technologies into the synthesis and derivatization of this compound is a key future direction.
Continuous flow reactors can enable the safe handling of reactive intermediates and reagents, and allow for precise control over reaction parameters, leading to improved yields and purities. rsc.orgresearchgate.net For example, the synthesis of pyrrolidines via 1,3-dipolar cycloadditions has been successfully demonstrated in flow reactors. researchgate.netcam.ac.ukvapourtec.com This approach could be adapted for the synthesis of this compound, potentially allowing for the in-situ generation and use of unstable precursors.
Automated synthesis platforms can be used to rapidly generate libraries of this compound derivatives for high-throughput screening in drug discovery and materials science. researchgate.net A three-component method for the automated parallel synthesis of γ-lactams has already been developed, providing a blueprint for future work in this area. researchgate.net
Expansion of Chiral Synthesis Applications and Enantioselective Methodologies
The stereochemistry of the pyrrolidine (B122466) ring is often crucial for its biological activity. nih.gov Therefore, the development of enantioselective methods for the synthesis of chiral this compound is of paramount importance.
Future research will likely focus on the development of new chiral catalysts and auxiliaries for the asymmetric synthesis of this compound. Organocatalysis, which has emerged as a powerful tool for the enantioselective synthesis of substituted pyrrolidines, is a particularly promising area. nih.gov For instance, diarylprolinol silyl (B83357) ethers and other proline-derived catalysts could be employed in asymmetric Michael additions or other C-C bond-forming reactions to construct the chiral pyrrolidinone core. nih.govbohrium.com
Biocatalytic approaches, using enzymes such as transaminases or laccases, also offer a highly stereoselective route to chiral pyrrolidines and related structures. rsc.orgacs.org The application of transaminases to the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones has been demonstrated, and similar strategies could be envisioned for the synthesis of enantiopure this compound. acs.org
A comparison of enantioselective strategies is provided in Table 2.
Table 2: Strategies for the Enantioselective Synthesis of this compound
| Methodology | Key Features | Potential Application |
|---|---|---|
| Asymmetric Organocatalysis | Metal-free, environmentally benign, high enantioselectivities. | Synthesis of chiral building blocks for drug discovery. nih.gov |
| Chiral Transition Metal Catalysis | High turnover numbers, broad substrate scope. | Large-scale production of enantiopure compounds. |
| Biocatalysis | Excellent stereoselectivity, mild reaction conditions. | Green synthesis of chiral amines and lactams. rsc.orgacs.org |
Advanced Spectroscopic Characterization Techniques
As more complex and stereochemically rich derivatives of this compound are synthesized, advanced spectroscopic techniques will be essential for their unambiguous characterization.
Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques such as HMQC (Heteronuclear Multiple-Quantum Correlation), HSQC (Heteronuclear Single-Quantum Correlation), and HMBC (Heteronuclear Multiple-Bond Correlation), will be crucial for assigning the full proton and carbon NMR spectra and determining the connectivity of atoms within the molecule. ipb.ptnih.gov For chiral derivatives, Nuclear Overhauser Effect (NOE) experiments can provide information about the relative stereochemistry of substituents on the pyrrolidinone ring by measuring the spatial proximity of protons. ipb.pt
The use of isotopically labeled precursors, such as ¹³C-labeled compounds, in conjunction with 2D and 3D NMR experiments, can provide even more detailed structural information, including proton-to-proton distances within the active site of a protein if the derivative is used as a ligand. nih.gov
Design of Smart Chemical Scaffolds Based on the this compound Core
The pyrrolidin-2-one ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets. acs.org The presence of the reactive bromomethyl group on this compound makes it an ideal starting point for the design of "smart" chemical scaffolds with tailored properties.
By leveraging the reactivity of the C-Br bond, a wide variety of functional groups and molecular fragments can be appended to the pyrrolidinone core. This allows for the creation of libraries of compounds for screening against different biological targets, or for the development of materials with specific properties. For example, the attachment of fluorescent dyes or biotin (B1667282) tags could create chemical probes for studying biological systems.
Furthermore, the pyrrolidinone scaffold itself can be modified to create more complex, fused ring systems. mdpi.com Research into pyrrolotriazinones, for example, has revealed them to be an underexplored but promising scaffold for drug discovery. mdpi.com By combining the known reactivity of this compound with strategies for ring annulation, novel bicyclic and polycyclic scaffolds with unique three-dimensional shapes can be accessed. These "smart" scaffolds, with their increased structural complexity and tailored functionality, hold significant promise for the development of new therapeutics and advanced materials.
Conclusion
Synthesis of Key Research Findings on 4-(Bromomethyl)pyrrolidin-2-one
This compound is a significant heterocyclic compound primarily valued as a reactive intermediate in organic synthesis. Research has established that a primary route for its preparation involves the reaction of 4-(hydroxymethyl)pyrrolidin-2-one (B124621) with carbon tetrabromide and triphenylphosphine (B44618) in a mixture of dichloromethane (B109758) and acetonitrile (B52724). chemicalbook.com This process effectively converts the hydroxyl group into a reactive bromomethyl group, creating a versatile building block for further chemical transformations.
The core utility of this compound stems from the electrophilic nature of the carbon atom bonded to the bromine, making the bromomethyl group an excellent site for nucleophilic substitution reactions. This allows for the strategic introduction of various functional groups by reacting it with different nucleophiles. Furthermore, the pyrrolidin-2-one structure itself contains a lactam, a cyclic amide, where the hydrogen on the nitrogen atom is active and can be substituted, for instance, through reactions with alkyl halides. chemicalbook.com This dual reactivity—at the bromomethyl site and the lactam nitrogen—provides chemists with multiple pathways to construct more complex molecules, making it a valuable scaffold in synthetic chemistry.
Broader Impact and Significance in Academic Organic Chemistry
The broader impact of this compound in academic organic chemistry lies in its role as a versatile structural motif and chiral building block. The pyrrolidin-2-one ring is a core component in numerous biologically active compounds and is considered an essential pharmacophore group. nih.gov Derivatives of the parent compound, 2-pyrrolidinone (B116388), include a variety of pharmaceutical drugs. wikipedia.org For example, related structures like 4-phenyl-2-pyrrolidinone have been used as precursors in the synthesis of compounds with potential anticonvulsant and nootropic activities. caymanchem.com
The ability to synthesize specific stereoisomers, such as (4R)-4-(bromomethyl)pyrrolidin-2-one, underscores its importance as a chiral synthon. nih.gov The use of such chiral building blocks is fundamental in modern medicinal chemistry and drug design, where the specific three-dimensional arrangement of atoms is often crucial for biological activity. The compound serves as a foundational template, allowing academic researchers to systematically modify its structure and explore how these changes affect the properties of the resulting molecules, thereby contributing to the development of new synthetic methodologies and the discovery of novel bioactive agents.
Outlook on Future Research Opportunities and Challenges
The future research landscape for this compound is promising, with several key areas for exploration. A significant opportunity lies in the development of more sustainable and efficient synthetic methods for its preparation. This includes exploring novel catalytic systems that can minimize waste and improve atom economy, moving away from classical stoichiometric reagents.
Furthermore, there is vast potential in expanding its application in the synthesis of complex molecular architectures, including natural products and novel pharmaceutical agents. Its utility as a scaffold could be leveraged in combinatorial chemistry to generate libraries of diverse compounds for high-throughput screening, accelerating the discovery of new lead compounds for drug development.
However, significant challenges remain. A primary challenge is the precise control of stereochemistry during its synthesis and subsequent reactions. Developing cost-effective and scalable methods to produce enantiomerically pure versions of the compound and its derivatives is crucial for its application in pharmaceuticals. Another challenge is to fully explore and understand its reactivity, potentially uncovering new and unconventional chemical transformations that could further expand its synthetic utility. Overcoming these hurdles will be key to unlocking the full potential of this versatile chemical building block.
Q & A
Basic: What are the key synthetic routes for 4-(Bromomethyl)pyrrolidin-2-one, and how are intermediates characterized?
Methodological Answer:
The compound is typically synthesized via bromination of a hydroxymethyl-pyrrolidinone precursor using reagents like PBr₃ or HBr/AcOH. For example, in related pyrrolidin-2-one derivatives (e.g., 4-(4-bromophenyl)pyrrolidin-2-one), bromination occurs at the methyl group adjacent to the carbonyl . Key intermediates are characterized using:
- NMR spectroscopy : To confirm substitution patterns (e.g., δ ~3.8–4.2 ppm for -CH₂Br).
- Mass spectrometry (MS) : To verify molecular weight (e.g., [M+H]⁺ = 206.04 for C₆H₈BrNO).
- HPLC : To assess purity (>95% for research-grade material) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- First Aid :
- Ventilation : Use fume hoods to prevent inhalation of volatile brominated by-products. Toxicity data for similar compounds indicate limited toxicological studies, necessitating caution .
Advanced: How can researchers optimize alkylation reactions using this compound to minimize by-products?
Methodological Answer:
- Reaction Conditions :
- By-Product Mitigation :
- Example : In antiarrhythmic agent synthesis, alkylation of pyrrolidin-2-one derivatives achieved >80% yield under optimized conditions .
Advanced: How is this compound utilized in pharmacological scaffold development?
Methodological Answer:
The bromomethyl group serves as a versatile handle for coupling with heterocycles or aryl piperazines. For instance:
- Antihypertensive Agents : Derivatives like 1-{4-[4-(2-tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one were synthesized via nucleophilic substitution, showing α1-adrenolytic activity in vivo .
- Kinase Inhibitors : The bromine atom facilitates cross-coupling (e.g., Suzuki reactions) to introduce pharmacophores.
Data Table :
| Application | Target Structure | Yield | Reference |
|---|---|---|---|
| Antiarrhythmic agents | Piperazine-pyrrolidinone conjugates | 75–85% | |
| Heterocyclic coupling | Thiadiazole or pyrimidine derivatives | 60–70% |
Advanced: How to resolve contradictions in reported reactivity of bromomethyl-pyrrolidinone derivatives?
Methodological Answer:
Discrepancies in reactivity (e.g., unexpected ring-opening vs. substitution) may arise from:
- Steric Effects : Bulky substituents near the bromomethyl group hinder nucleophilic attack.
- Solvent Polarity : Low-polarity solvents (e.g., toluene) favor elimination over substitution.
- Validation : Compare DFT calculations (e.g., Gibbs free energy barriers) with experimental outcomes. For example, computational studies on analogous brominated pyrrolidines clarified regioselectivity in alkylation .
Basic: What analytical techniques confirm the stability of this compound under storage?
Methodological Answer:
- Stability Testing :
- HPLC-UV : Monitor degradation peaks over 6 months at 4°C (recommended storage).
- Karl Fischer Titration : Ensure moisture content <0.1% to prevent hydrolysis.
- Data : Related brominated compounds (e.g., 5-Bromo-4-methyl-2-pyridinone) showed <5% degradation under inert atmospheres .
Advanced: How to design experiments for assessing the compound’s role in supramolecular chemistry?
Methodological Answer:
- Host-Guest Studies : Use NMR titration (e.g., ¹H NMR in CDCl₃) to measure binding constants with crown ethers or cyclodextrins.
- X-ray Crystallography : Resolve halogen-bonding interactions (Br···O/N distances ~3.0–3.2 Å) .
- Example : 4-(Bromomethyl)pyridine derivatives formed stable complexes with transition metals, validated by SC-XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
